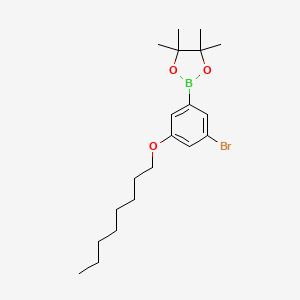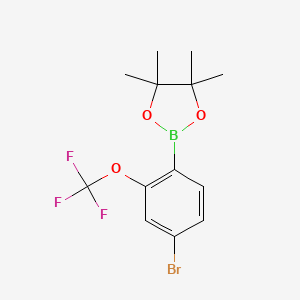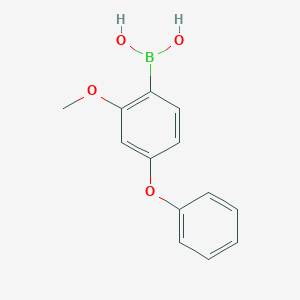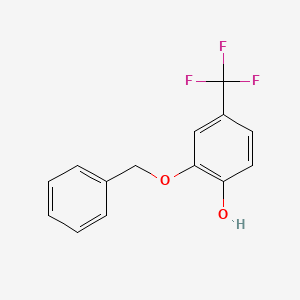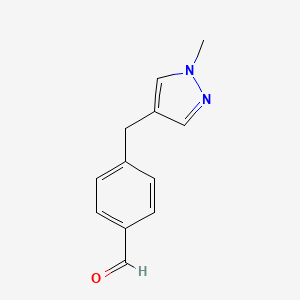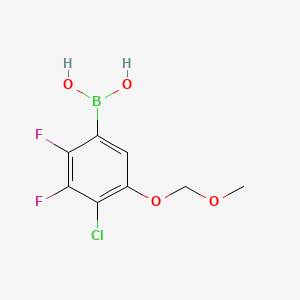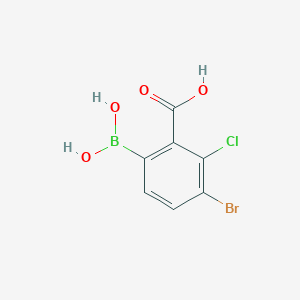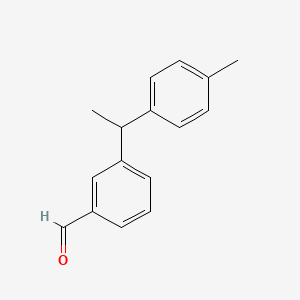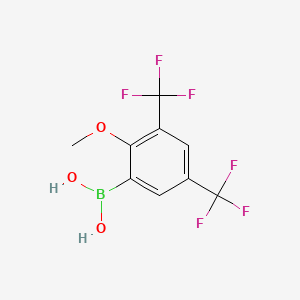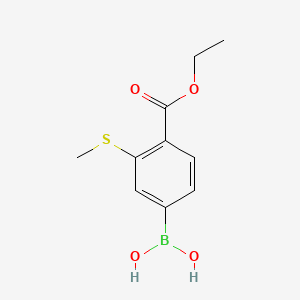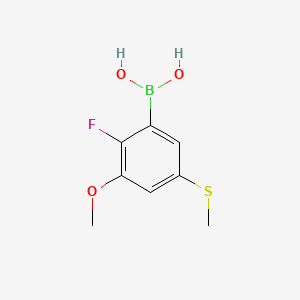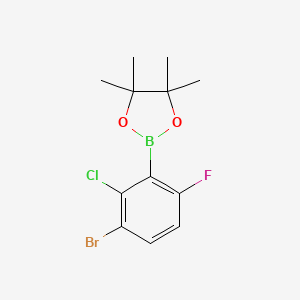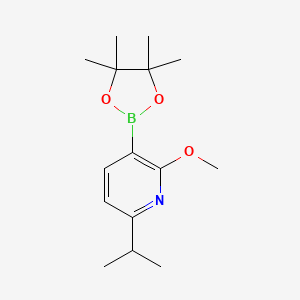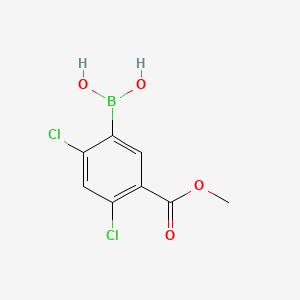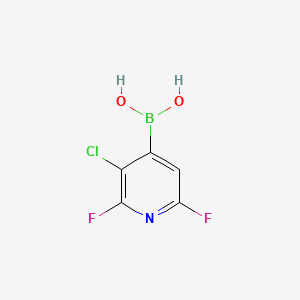
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H3BClF2NO2 and a molecular weight of 193.34 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid typically involves the reaction of 2,6-difluoropyridine with boronic acid derivatives. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then treated with trimethyl borate and allowed to warm to room temperature . The resulting product is isolated and purified through standard techniques such as extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This interaction is crucial for the compound’s effectiveness in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine-3-boronic acid: Similar in structure but lacks the chlorine substituent.
3-Borono-2,6-difluoropyridine: Another closely related compound with similar reactivity.
Uniqueness
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination enhances its reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
Properties
IUPAC Name |
(3-chloro-2,6-difluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNPGGFWXOONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
